molecular formula C7H6NaO5S B1603087 Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt CAS No. 62708-58-1

Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt

Cat. No.: B1603087
CAS No.: 62708-58-1
M. Wt: 225.18 g/mol
InChI Key: DNSNQHYQOAWWMW-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt is an organosulfur compound with the molecular formula C7H5NaO5S. It is a derivative of benzenesulfonic acid, featuring a formyl group and a hydroxyl group on the benzene ring. This compound is known for its solubility in water and its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt typically involves the sulfonation of 5-formyl-2-hydroxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the monosodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation reactors and efficient neutralization systems to ensure high yield and purity. The final product is often crystallized and dried to obtain the desired monosodium salt form .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its participation in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound, lacking the formyl and hydroxyl groups.

    5-formyl-2-hydroxybenzenesulfonic acid: Similar structure but without the sodium salt form.

    2-hydroxybenzenesulfonic acid: Lacks the formyl group.

Uniqueness

Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and solubility properties. These functional groups enable the compound to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

CAS No.

62708-58-1

Molecular Formula

C7H6NaO5S

Molecular Weight

225.18 g/mol

IUPAC Name

sodium;5-formyl-2-hydroxybenzenesulfonate

InChI

InChI=1S/C7H6O5S.Na/c8-4-5-1-2-6(9)7(3-5)13(10,11)12;/h1-4,9H,(H,10,11,12);

InChI Key

DNSNQHYQOAWWMW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)O)O.[Na]

62708-58-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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